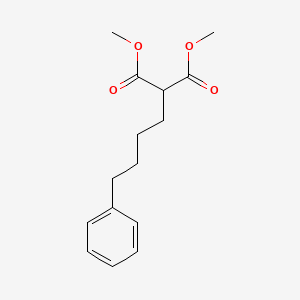
Propanedioic acid, (4-phenylbutyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (4-phenylbutyl)-, dimethyl ester is an organic compound with the molecular formula C15H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a 4-phenylbutyl group and two methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (4-phenylbutyl)-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanedioic acid+2Methanol→Propanedioic acid, dimethyl ester+2Water
For the specific compound, the 4-phenylbutyl group is introduced through a substitution reaction. The detailed synthetic route may involve multiple steps, including the preparation of intermediates and the final esterification step .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (4-phenylbutyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylbutyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propanedioic acid, (4-phenylbutyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (4-phenylbutyl)-, dimethyl ester involves its interaction with molecular targets through its ester and phenylbutyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in organic synthesis, the ester groups can undergo hydrolysis or transesterification reactions, while the phenylbutyl group can participate in aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester: A simpler ester derivative without the phenylbutyl group.
Propanedioic acid, diethyl ester: Similar structure but with ethyl ester groups instead of methyl.
Benzyl propanedioate: Contains a benzyl group instead of the phenylbutyl group.
Properties
CAS No. |
62565-07-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
dimethyl 2-(4-phenylbutyl)propanedioate |
InChI |
InChI=1S/C15H20O4/c1-18-14(16)13(15(17)19-2)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
InChI Key |
KUEQZGCNFLJSPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















